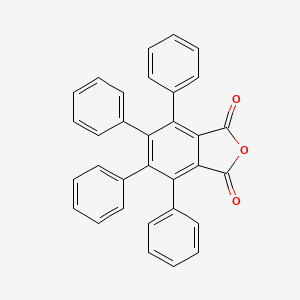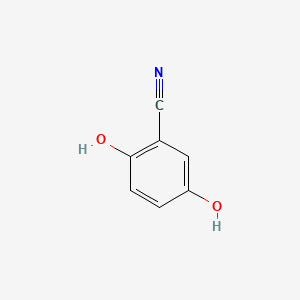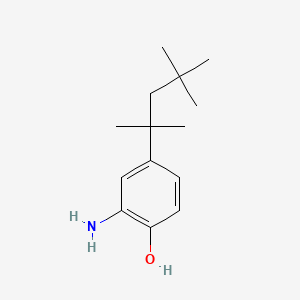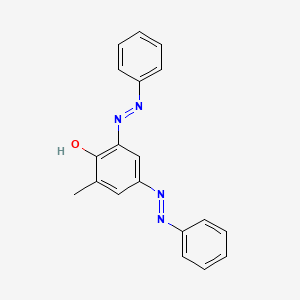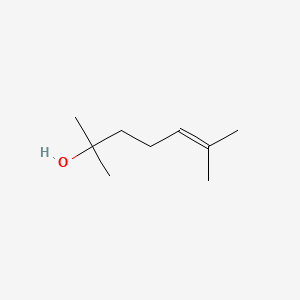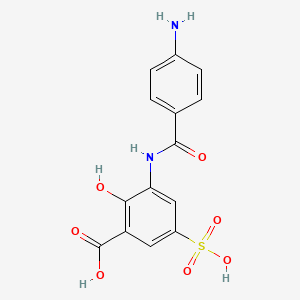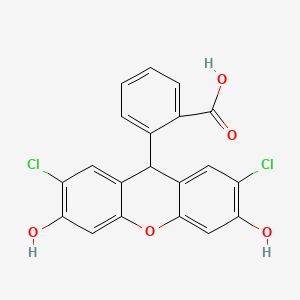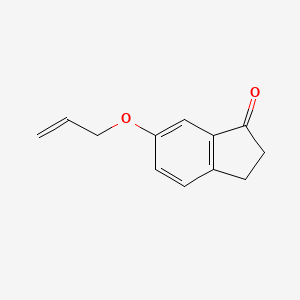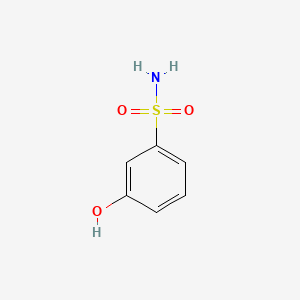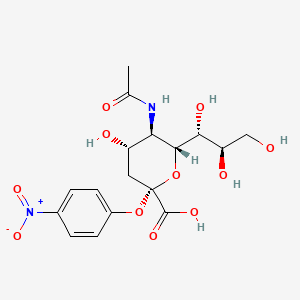
2-(4-氯丁-2-炔-1-基)异吲哚啉-1,3-二酮
概述
描述
N-(4-Chloro-2-butynyl)phthalimide is a chemical compound with the molecular formula C12H8ClNO2. It is part of the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
科学研究应用
N-(4-Chloro-2-butynyl)phthalimide has several scientific research applications:
作用机制
Target of Action
The primary target of 2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .
Mode of Action
The compound interacts with the dopamine receptor D2 at its allosteric binding site .
Biochemical Pathways
The interaction of 2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione with the dopamine receptor D2 affects the dopaminergic signaling pathway . This pathway is involved in several key processes in the brain, including mood regulation, reward, and motor control .
Pharmacokinetics
In silico analysis suggests that the compound follows lipinski’s rule of five , which predicts good absorption and permeation .
Result of Action
One study found that a compound with a similar structure induced cell death in raji cells in a dose and time-dependent manner .
Action Environment
The action, efficacy, and stability of 2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s efficacy may be influenced by factors such as the presence of other drugs, the patient’s health status, and genetic factors.
生化分析
Cellular Effects
The effects of 2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent . Additionally, it can modulate the expression of genes involved in cell cycle regulation and metabolic pathways, thereby affecting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, its interaction with the dopamine receptor D2 involves binding to the receptor’s allosteric site, which can modulate the receptor’s activity and downstream signaling pathways . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby influencing biochemical reactions and metabolic processes.
Temporal Effects in Laboratory Settings
The effects of 2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione vary with different dosages in animal models. At lower doses, it can exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions. Understanding the dosage-dependent effects of this compound is essential for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For example, it can inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell proliferation . Additionally, this compound can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it exerts its effects on cellular processes.
Subcellular Localization
The subcellular localization of 2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production. Understanding its subcellular localization provides insights into its mechanisms of action and potential therapeutic applications.
准备方法
The synthesis of N-(4-Chloro-2-butynyl)phthalimide typically involves the reaction of phthalic anhydride with an appropriate amine under specific conditions. One common method includes the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Industrial production methods may involve solventless conditions and the use of catalysts to enhance yield and purity .
化学反应分析
N-(4-Chloro-2-butynyl)phthalimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
相似化合物的比较
N-(4-Chloro-2-butynyl)phthalimide can be compared with other isoindoline-1,3-dione derivatives. Similar compounds include:
N-isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and agrochemicals.
Phthalimide derivatives: These compounds are used in the synthesis of various bioactive molecules and have applications in medicinal chemistry.
The uniqueness of N-(4-Chloro-2-butynyl)phthalimide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(4-chlorobut-2-ynyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNDRPKNOXQAAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964020 | |
| Record name | 2-(4-Chlorobut-2-yn-1-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4819-69-6 | |
| Record name | 4819-69-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Chlorobut-2-yn-1-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
